molecular formula C9H3Cl3IN B1449534 4,5,7-Trichloro-3-iodoquinoline CAS No. 1598298-32-8

4,5,7-Trichloro-3-iodoquinoline

Cat. No.: B1449534
CAS No.: 1598298-32-8
M. Wt: 358.4 g/mol
InChI Key: XMMYWAFCKMGTCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,5,7-Trichloro-3-iodoquinoline is a halogenated quinoline derivative with the molecular formula C9H3Cl3IN and a molecular weight of 358.39 g/mol This compound is characterized by the presence of three chlorine atoms and one iodine atom attached to the quinoline ring system

Preparation Methods

The synthesis of 4,5,7-Trichloro-3-iodoquinoline can be achieved through several synthetic routes. One common method involves the iodination of 4,5,7-trichloroquinoline using iodine and an oxidizing agent such as potassium iodate or sodium iodate . The reaction is typically carried out in an acidic medium, such as acetic acid, to facilitate the iodination process. The reaction conditions, including temperature and reaction time, can be optimized to achieve high yields of the desired product.

Industrial production methods for this compound may involve large-scale iodination reactions using continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

4,5,7-Trichloro-3-iodoquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution reactions can yield a variety of substituted quinoline derivatives, while cross-coupling reactions can produce complex biaryl structures.

Scientific Research Applications

4,5,7-Trichloro-3-iodoquinoline has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,7-Trichloro-3-iodoquinoline is primarily related to its ability to interact with biological targets through its halogen atoms. The compound can form halogen bonds with various biomolecules, such as proteins and nucleic acids, leading to alterations in their structure and function . These interactions can result in the inhibition of enzyme activity, disruption of cellular processes, and ultimately, antimicrobial effects.

Comparison with Similar Compounds

4,5,7-Trichloro-3-iodoquinoline can be compared with other halogenated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific halogenation pattern, which provides a combination of reactivity and biological activity that can be exploited for various applications.

Properties

IUPAC Name

4,5,7-trichloro-3-iodoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3Cl3IN/c10-4-1-5(11)8-7(2-4)14-3-6(13)9(8)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMMYWAFCKMGTCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(C(=CN=C21)I)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3Cl3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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